
Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-
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Overview
Description
Chemical Structure: The compound features a urea backbone (NH₂–CO–NH₂) modified with two n-butyl groups on one nitrogen atom and a 2,5-dimethylphenyl group on the adjacent nitrogen (N'). Its molecular formula is C₁₇H₂₈N₂O, with a molecular weight of 276.42 g/mol and a calculated lipophilicity (XLogP3) of ~3.9 .
For example, substituted ureas like fenuron (N,N-dimethyl-N'-phenylurea) act as herbicides , while N-(2,5-dimethylphenyl) derivatives in other compound classes exhibit anticancer activity (IC₅₀ = 0.8 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- serves as a building block for synthesizing complex organic molecules. It can also act as a catalyst in specific reactions.
Biology
- Biochemical Studies : The compound is utilized to study enzyme interactions and protein folding due to its ability to interact with various biological molecules. Its unique structure allows it to modulate enzyme activity and influence biochemical pathways.
Medicine
- Pharmaceutical Intermediate : Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- has potential applications in drug synthesis, particularly for therapeutic agents targeting specific enzymes or receptors. Its role as an intermediate can facilitate the development of novel pharmaceuticals.
Industrial Applications
- Production of Polymers and Resins : The compound is employed in creating coatings, adhesives, and other materials due to its ability to form stable bonds with other molecules. This property enhances the performance characteristics of industrial products.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- can modulate enzyme activity in vitro. A study showed that varying concentrations influenced the kinetics of specific enzymes involved in metabolic pathways.
- Pharmaceutical Development : In drug synthesis processes, this compound has been successfully integrated as an intermediate for developing inhibitors targeting cancer-related enzymes. Its effectiveness was evaluated through preclinical trials.
- Industrial Applications : A case study on polymer production highlighted how incorporating Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- improved the adhesion properties of coatings used in automotive applications.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Substituted Ureas
The table below highlights key differences between the target compound and structurally related ureas:
Key Observations :
- Lipophilicity : The dibutyl groups in the target compound increase lipophilicity (XLogP3 ~3.9) compared to simpler ureas like fenuron (XLogP3 = 1.2), suggesting enhanced membrane permeability but reduced water solubility .
- Substituent Position : The 2,5-dimethylphenyl group is distinct from the 4-isopropylphenyl group in isoproturon, which is critical for herbicidal activity via Photosystem II (PSII) inhibition . Substituent positions on aromatic rings significantly affect binding; for example, N-(2,5-dimethylphenyl)-carboxamides inhibit photosynthetic electron transport (PET) at IC₅₀ ~10 µM .
Comparison with Non-Urea Compounds Featuring 2,5-Dimethylphenyl Groups
The 2,5-dimethylphenyl moiety is associated with bioactivity across compound classes:
- Hydrazinecarbothioamides : N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide exhibits potent anticancer activity (IC₅₀ = 0.8 µM against MCF-7 breast cancer cells) .
- Carboxamides : N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide inhibits PET in spinach chloroplasts (IC₅₀ ~10 µM), with activity linked to electron-withdrawing substituents and lipophilicity .
Structural Implications :
- The 2,5-dimethylphenyl group enhances π-π stacking and hydrophobic interactions in biological targets, as seen in carboxamides and hydrazinecarbothioamides .
- In ureas, this group may similarly improve binding affinity, though the urea backbone’s hydrogen-bonding capacity differentiates its mechanism from carboxamides.
Research Findings and Mechanistic Insights
Role of Substituent Position and Lipophilicity
- Substituent Position : In PET-inhibiting carboxamides, compounds with 2,5-dimethylphenyl groups outperform those with 3,5-dimethylphenyl analogs, indicating steric and electronic preferences in the PSII binding pocket .
- Lipophilicity : Higher lipophilicity (e.g., XLogP3 ~3.9 in the target urea) correlates with improved membrane penetration but may reduce solubility, necessitating formulation adjustments for agricultural or pharmaceutical use .
Hydrogen Bonding and Crystal Packing
- Ureas and related compounds (e.g., N-(3,5-dimethylphenyl)acetamide) form hydrogen-bonded chains (N–H⋯O and C–H⋯O) in crystal structures, influencing stability and solubility .
Biological Activity
Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a urea moiety substituted with dibutyl and a 2,5-dimethylphenyl group. Its synthesis typically involves the reaction of appropriate amines and isocyanates or carbonyl compounds under controlled conditions. Recent studies have highlighted various synthetic strategies to enhance yield and purity, emphasizing the importance of substituent effects on biological activity .
Urea derivatives, including N,N-dibutyl-N'-(2,5-dimethylphenyl)-, exhibit diverse mechanisms of action:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .
- Anticancer Effects : Urea derivatives are being investigated as potential anticancer agents. They can inhibit tumor growth by targeting vascular endothelial growth factor receptors (VEGFR), thereby disrupting tumor neovascularization. Additionally, they may interfere with key signaling pathways involved in cancer cell proliferation .
Biological Activity Data
The following table summarizes key biological activities associated with Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-:
Activity Type | Target Organism/Cell Line | IC50 Values | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.012 μg/mL | Inhibition of DNA gyrase |
Enterococcus faecalis | 0.008 μg/mL | Inhibition of topoisomerase IV | |
Antitumor | HCT116 (colon cancer) | 10–20 μM | Inhibition of PI3K/mTOR pathways |
MCF-7 (breast cancer) | 5–15 μM | Disruption of RAF/MEK/ERK signaling | |
A549 (lung adenocarcinoma) | 8–12 μM | Antiangiogenic effects |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various urea derivatives, including Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. The compound showed potent activity against resistant strains of S. aureus, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
- Anticancer Potential : Research focusing on the anticancer properties of urea derivatives demonstrated that Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- effectively inhibited tumor cell proliferation in vitro across several cancer cell lines. The compound's ability to modulate key signaling pathways suggests it may serve as a basis for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting substituted isocyanates with amines. For example:
- Use N,N-dibutyl isocyanate with 2,5-dimethylphenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
- Add a base (e.g., triethylamine) to neutralize HCl byproducts .
- Optimize stoichiometry (1:1 molar ratio) and reaction time (6–12 hours) to achieve yields >70%.
- Purify via column chromatography or recrystallization to remove unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this urea derivative?
- Methodological Answer :
- HPLC Analysis : Use a C18 reverse-phase column with acetonitrile/water gradients to assess purity (e.g., retention time ~8.2 min for the target compound) .
- NMR Spectroscopy : Confirm substituent positions via 1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, butyl chain protons at δ 0.8–1.5 ppm) and 13C NMR (urea carbonyl at ~155 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., calculated [M+H]+ = 347.2 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for urea derivatives with 2,5-dimethylphenyl groups?
- Methodological Answer :
- Bioassay Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing dibutyl with dimethyl groups) to isolate substituent effects .
- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzyme active sites) and validate via mutagenesis assays .
Q. How can crystallographic data inform the design of urea derivatives with enhanced stability?
- Methodological Answer :
- Analyze X-ray crystallography data (e.g., monoclinic P21/c symmetry, unit cell parameters a=18.755A˚) to identify hydrogen-bonding networks stabilizing the urea core .
- Modify substituents (e.g., introducing electron-withdrawing groups) to strengthen intermolecular interactions and reduce degradation .
Q. What experimental designs mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Stepwise Addition : Introduce reagents gradually to control exothermic reactions.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect byproducts like biurets early .
Q. Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity for urea derivatives while others show negligible effects?
- Analysis :
- Strain Variability : Test against standardized microbial strains (e.g., ATCC cultures) to reduce discrepancies .
- Solubility Factors : Use co-solvents (e.g., DMSO) to enhance compound bioavailability in agar diffusion assays .
- Concentration Thresholds : Determine minimum inhibitory concentrations (MICs) across a gradient (e.g., 0.1–100 µM) to identify dose-dependent effects .
Q. Methodological Tables
Table 1: Comparison of Synthetic Conditions for Urea Derivatives
Parameter | ||
---|---|---|
Solvent | Dichloromethane | Dimethylformamide |
Base | Triethylamine | Carbonyldiimidazole |
Reaction Time | 12 hours | 6 hours |
Yield (%) | 72% | 68% |
Table 2: Key Spectral Data for Structural Confirmation
Technique | Key Peaks/Features | Reference |
---|---|---|
1H NMR | δ 6.9–7.1 (aryl H) | |
HPLC Retention Time | 8.2 min | |
Melting Point | 145–147°C |
Properties
CAS No. |
86781-20-6 |
---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-13-14(3)9-10-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
VDVRHWZOECBDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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